molecular formula C13H20O8 B13705643 Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside CAS No. 6340-57-4

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside

Cat. No.: B13705643
CAS No.: 6340-57-4
M. Wt: 304.29 g/mol
InChI Key: RTVWBDNQHISFHI-UHFFFAOYSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is a derivative of hexopyranosides, which are six-membered ring sugars. This compound is characterized by the presence of three acetyl groups at the 2, 3, and 4 positions, and a methoxy group at the 6 position. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside typically involves the acetylation of a hexopyranoside precursor. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The molecular targets and pathways involved include carbohydrate-processing enzymes and glycosylation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is unique due to its specific acetylation pattern and the presence of a methoxy group at the 6 position. This structural configuration imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

(4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWBDNQHISFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950969
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28251-53-8, 6340-57-4
Record name NSC403469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC51249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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